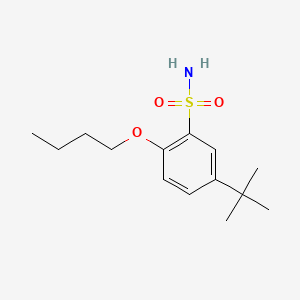
Acid Blue 168
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon fabrics. The compound is known for its vibrant blue color and excellent solubility in water. Its chemical structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, forming a copper complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 168 involves several steps:
Diazotization: 3-Amino-4-hydroxybenzenesulfonamide is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-(Benzylideneamino)benzoic acid.
Complexation: The resulting compound is complexed with copper sulfate to form the final product.
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, washed, and dried to obtain this compound in its powdered form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like nitric acid, which can degrade the dye.
Reduction: The dye can be reduced under specific conditions, altering its color properties.
Substitution: Substitution reactions can occur, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the breakdown of the dye into smaller fragments, while reduction can result in color changes .
Wissenschaftliche Forschungsanwendungen
Acid Blue 168 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks .
Wirkmechanismus
The mechanism of action of Acid Blue 168 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, altering their color and allowing for visualization. The exact pathways and molecular targets can vary depending on the application, but the primary effect is the alteration of color properties through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Acid Blue 113: Another acid dye with similar applications but different chemical structure.
Acid Blue 25: Known for its use in photocatalytic degradation studies.
Acid Blue 161: Used in textile dyeing with different stability and solubility properties.
Uniqueness: Acid Blue 168 is unique due to its specific copper complex structure, which provides distinct color properties and solubility characteristics. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
12219-24-8 |
|---|---|
Molekularformel |
C20H15CuN5O5S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)
